(S)-Patulin Methyl Ether

Overview

Description

“(S)-Patulin Methyl Ether” is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . Ethers are used in dyes, perfumes, oils, waxes, and other industrial uses . The oxygen atom in ethers is sp3 hybridized, giving ethers roughly the same geometry as alcohols and water . The bond angle in ethers is larger than the H-O-H bond angle in water due to the steric repulsion of the alkyl or aryl groups . The presence of an electronegative oxygen atom gives ethers a small dipole moment .

Synthesis Analysis

Ethers are usually prepared from alcohols or their conjugate bases . One important procedure, known as the Williamson Ether Synthesis, proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method for preparing ethers is the alkoxymercuration-demercuration of an alkene .

Molecular Structure Analysis

The C-O-C linkage in ethers has an approximately tetrahedral bond angle . The oxygen atom is sp3 hybridized, with the C-O distance being about 140 pm . Based on their attached substituent groups, ethers can be classified into two categories — symmetrical and unsymmetrical .

Chemical Reactions Analysis

The dissociative reaction pathway involves the formation of a surface methoxy species via adsorption and reaction of methanol on a Brønsted acid site . The surface methoxy species subsequently reacts with a second molecule of methanol to provide dimethyl ether .

Scientific Research Applications

Detection and Analysis Techniques

- Liquid Chromatographic Method for Patulin in Apple Juice : A study by Gökmen, Acar, and Sarioglu (2005) developed solid-phase extraction techniques for analyzing patulin in apple juice, optimizing recovery and reducing impurities during liquid chromatographic separation (Gökmen, Acar, & Sarioglu, 2005).

- Solid-phase Extraction for Patulin in Apple Juice and Unfiltered Apple Juice : Research by Trucksess and Tang (1999) developed a method for analyzing patulin in apple juice using solid-phase extraction and liquid chromatography (Trucksess & Tang, 1999).

Toxicological Effects and Detoxification

- Detoxification Strategies in Water by Discharge Plasma Oxidation : Xue et al. (2021) explored the use of low-temperature discharge plasma for detoxifying patulin in water, significantly reducing its toxicity (Xue et al., 2021).

- Biosynthesis and Toxicological Effects of Patulin : Puel, Galtier, and Oswald (2010) discussed the toxicological effects of patulin, particularly in apples and apple-derived products, highlighting the need for its control in food products (Puel, Galtier, & Oswald, 2010).

Occurrence and Control in Food Products

- Comprehensive Review of Patulin Control Methods in Foods : Moake, Padilla-Zakour, and Worobo (2005) provided an in-depth review of patulin's influence within the food industry, including its regulation, health effects, and control during apple juice production (Moake, Padilla-Zakour, & Worobo, 2005).

- Mycotoxins in Fruits and Their Processed Products : Fernández-Cruz, Mansilla, and Tadeo (2010) discussed the occurrence of mycotoxins like patulin in fruits and the importance of their control for health and economic reasons (Fernández-Cruz, Mansilla, & Tadeo, 2010).

Novel Detection Methods

- Electrochemical Patulin Aptasensor Based on ZnO Nano Flower : He and Dong (2019) demonstrated a novel electrochemical aptasensor for patulin detection, highlighting its potential for application in apple juice samples (He & Dong, 2019).

Safety And Hazards

Future Directions

Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance . They combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science . The research status of crown ether-based porous organic polymers in structure and pollutant adsorption, including selective adsorption of metal ions in water and removal of organic pollutants, has been discussed .

properties

IUPAC Name |

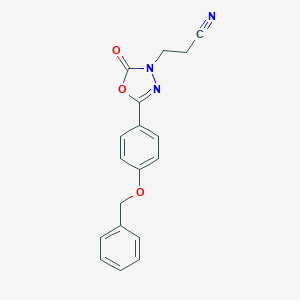

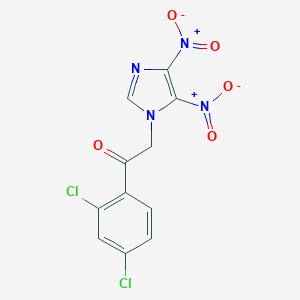

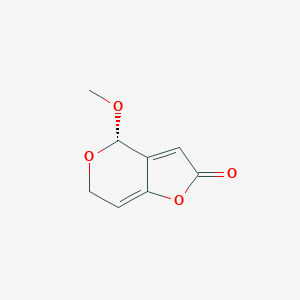

(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGCSEQPAOOVGQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC(=O)OC2=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=CC(=O)OC2=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559302 | |

| Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Patulin Methyl Ether | |

CAS RN |

123251-09-2 | |

| Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)

![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)